2-Hydroxyestrone-d4

Vue d'ensemble

Description

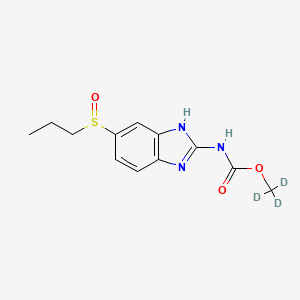

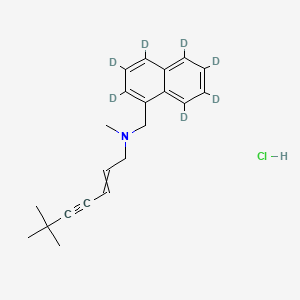

(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one is a deuterated form of 2-Hydroxyestrone, a naturally occurring catechol estrogen and a major metabolite of estrone and estradiol. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical processes .

Applications De Recherche Scientifique

(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biology: Employed in metabolic studies to trace the pathways of estrogen metabolism.

Medicine: Investigated for its role in hormone-related diseases and potential therapeutic applications.

Mécanisme D'action

Target of Action

2-Hydroxyestrone-d4, also known as Catecholestrone-d4, is a deuterium-labeled variant of 2-Hydroxyestrone . The primary targets of this compound are estrogen receptors, which are found in various tissues throughout the body .

Mode of Action

This compound, like its parent compound 2-Hydroxyestrone, is a specific receptor-mediated antiestrogenic agent . It interacts with estrogen receptors, leading to changes in the transcription of estrogen-responsive genes . This interaction can result in various physiological effects, depending on the specific tissues and cells involved .

Biochemical Pathways

This compound is involved in the 2-hydroxylation pathway, one of the primary routes through which the body metabolizes estrogens . This pathway is mediated by cytochrome P450 enzymes, mainly the CYP3A and CYP1A subfamilies . The 2-hydroxylation pathway is considered to produce ‘good’ estrogen metabolites due to their weaker estrogenic activity compared to other metabolites .

Pharmacokinetics

The pharmacokinetics of this compound is likely similar to that of 2-Hydroxyestrone. It is formed irreversibly from estrone in the liver and to a lesser extent in other tissues via 2-hydroxylation . Deuteration of the compound has the potential to affect its pharmacokinetic and metabolic profiles .

Result of Action

The action of this compound results in various molecular and cellular effects. It is known to have anticarcinogenic properties . It shows antiestrogenic effects on luteinizing hormone and prolactin levels . It also has weaker estrogenic activity, which is associated with a reduced risk of estrogen-related cancers, such as breast cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, lifestyle and dietary factors can influence estrogen production, metabolism, and balance . Increasing the intake of cruciferous vegetables (like broccoli, cauliflower, and Brussels sprouts) that promote 2-hydroxylation, and maintaining a healthy body weight can help balance estrogen metabolism .

Analyse Biochimique

Biochemical Properties

2-Hydroxyestrone-d4 is formed irreversibly from estrone in the liver and to a lesser extent in other tissues via 2-hydroxylation mediated by cytochrome P450 enzymes, mainly the CYP3A and CYP1A subfamilies . It interacts with various enzymes and proteins, including cellular protein disulfide isomerase (PDI), and inhibits its catalytic activity .

Cellular Effects

This compound has been shown to protect cells against chemically-induced ferroptosis . It reduces the levels of erastin- and/or RSL3-induced accumulation of cellular NO, ROS, and lipid-ROS . It also has anticarcinogenic properties .

Molecular Mechanism

The molecular mechanism of this compound involves binding to cellular protein disulfide isomerase (PDI), inhibiting its catalytic activity, and reducing PDI-catalyzed formation of iNOS dimer . This leads to the abrogation of cellular NO, ROS, and lipid-ROS accumulation .

Dosage Effects in Animal Models

It is known that the compound can exert protective effects against oxidative stress in various cell types .

Metabolic Pathways

This compound is involved in the metabolic pathway of estrone, undergoing 2-hydroxylation mediated by cytochrome P450 enzymes, mainly the CYP3A and CYP1A subfamilies .

Transport and Distribution

It is known that the compound can exert protective effects against oxidative stress in various cell types .

Subcellular Localization

It is known that the compound can exert protective effects against oxidative stress in various cell types .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one typically involves the deuteration of 2-Hydroxyestrone. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure .

Industrial Production Methods

Industrial production of (8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and isotopic enrichment. The compound is then purified using techniques such as crystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.

Reduction: The compound can be reduced to form different hydroxy derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.

Major Products

The major products formed from these reactions include various hydroxy and keto derivatives of (8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one, which are useful in further biochemical studies .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hydroxyestrone: The non-deuterated form, which is also a major metabolite of estrone and estradiol.

2-Methoxyestrone: A methoxylated catechol estrogen and principal metabolite of 2-Hydroxyestrone.

4-Hydroxyestrone: Another hydroxylated estrogen metabolite with different biological activities

Uniqueness

(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This feature makes it invaluable in research applications where accurate quantification and tracing of metabolic pathways are required .

Propriétés

IUPAC Name |

(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,19-20H,2-7H2,1H3/t11-,12+,14-,18-/m0/s1/i5D2,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWINWPBPEKHUOD-PJZZMCTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2CC[C@@H]3[C@@H](C2=C(C(=C1O)O)[2H])CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857766 | |

| Record name | 2,3-Dihydroxy(1,4,16,16-~2~H_4_)estra-1(10),2,4-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81586-97-2 | |

| Record name | 2,3-Dihydroxy(1,4,16,16-~2~H_4_)estra-1(10),2,4-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

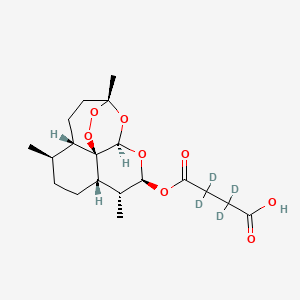

![(4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B602564.png)

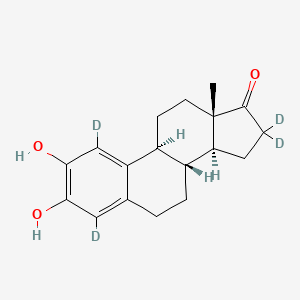

![2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose](/img/structure/B602565.png)

![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)